Nicotinamidine, N-(3,4-dichlorophenyl)-

Description

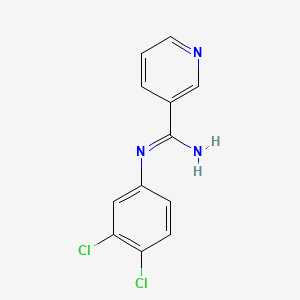

Nicotinamidine, N-(3,4-dichlorophenyl)-, is an amidine derivative featuring a 3,4-dichlorophenyl substituent. Amidines are characterized by the functional group R–C(=NH)–NH₂, which confers unique electronic and steric properties. The 3,4-dichlorophenyl moiety enhances lipophilicity and may influence bioactivity, making this compound relevant in pharmaceutical and agrochemical research.

Properties

CAS No. |

23557-73-5 |

|---|---|

Molecular Formula |

C12H9Cl2N3 |

Molecular Weight |

266.12 g/mol |

IUPAC Name |

N'-(3,4-dichlorophenyl)pyridine-3-carboximidamide |

InChI |

InChI=1S/C12H9Cl2N3/c13-10-4-3-9(6-11(10)14)17-12(15)8-2-1-5-16-7-8/h1-7H,(H2,15,17) |

InChI Key |

HAICLKDNRBIGHK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)C(=NC2=CC(=C(C=C2)Cl)Cl)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nicotinamidine, N-(3,4-dichlorophenyl)- typically involves the reaction of nicotinonitriles with dichlorophenylboronic acids under Suzuki coupling conditions. The resulting dichlorophenylfurylnicotinonitriles are then treated with lithium bis(trimethylsilyl)amide, followed by deprotection and hydrogen chloride salt formation . This method allows for the precise introduction of the 3,4-dichlorophenyl group onto the nicotinamidine scaffold.

Industrial Production Methods

While specific industrial production methods for Nicotinamidine, N-(3,4-dichlorophenyl)- are not extensively documented, the general approach involves large-scale application of the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to achieve high yields and purity in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Nicotinamidine, N-(3,4-dichlorophenyl)- undergoes various chemical reactions, including:

Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, which can modify the compound’s reactivity.

Substitution: This reaction involves the replacement of one functional group with another, often used to introduce new functionalities or modify existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated products. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties.

Scientific Research Applications

Chemistry: The compound’s unique reactivity makes it a valuable intermediate in the synthesis of complex organic molecules.

Medicine: The compound’s potential therapeutic effects are being explored, particularly in the development of anticancer agents.

Industry: Its chemical stability and reactivity make it suitable for use in industrial processes, including the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Nicotinamidine, N-(3,4-dichlorophenyl)- involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of enzymes and receptors involved in cellular processes such as proliferation, apoptosis, and signal transduction. Molecular modeling studies have provided insights into its binding interactions and electronic properties, which contribute to its biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The 3,4-dichlorophenyl group is a recurring motif in compounds with diverse biological and industrial applications. Below is a detailed comparison with structurally or functionally related compounds:

Phthalimide Derivatives

- 3-Chloro-N-phenyl-phthalimide (Fig. 1, ): Structure: Contains a phthalimide core with a 3-chloro and N-phenyl substituent. Applications: Used as a monomer for polyimide synthesis, highlighting its role in polymer chemistry due to thermal stability and rigidity . Key Difference: The phthalimide group contrasts with the amidine in Nicotinamidine, leading to distinct electronic profiles and reactivity.

Urea and Carboxamide Derivatives

- N-(3,4-Dichlorophenyl)-N´-methylurea (): Structure: Urea derivative with a 3,4-dichlorophenyl group. High purity (>99.5%) underscores its stability in analytical studies .

- Propanil (N-(3,4-dichlorophenyl) propanamide) ():

Heterocyclic Amines

- N-[3-(3,4-Dichlorophenyl)-1H-indazol-5-yl]quinolin-4-amine hydrochloride (): Structure: Quinoline-amine hybrid with a 3,4-dichlorophenyl-indazole core. Synthesis: Moderate yield (38%) suggests synthetic challenges, possibly due to steric hindrance or solubility issues . NMR Data: $ ^1H $ NMR peaks at δ 8.5–9.0 ppm indicate aromatic protons, while $ ^{13}C $ NMR signals confirm heterocyclic carbon environments .

Sigma Receptor Ligands

- BD 1008 and BD 1047 (): Structure: Dichlorophenyl-substituted amines with pyrrolidinyl or dimethylamino groups. Application: Investigated for sigma receptor binding, demonstrating the dichlorophenyl group’s role in enhancing ligand-receptor interactions .

Comparative Data Table

Structural and Functional Insights

- Synthetic Challenges : Lower yields in heterocyclic amines () highlight the need for optimized conditions, possibly relevant to Nicotinamidine synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.